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Compound of Interest

Compound Name: rac-N-Demethyl dimethindene

CAS No.: 151562-10-6

Cat. No.: B119932 Get Quote

Abstract
This application note provides a comprehensive guide for the synthesis, purification, and

characterization of racemic N-Demethyl dimethindene, a primary metabolite and significant

impurity of the first-generation antihistamine, dimethindene.[1][2] The availability of a well-

characterized reference standard for this compound is crucial for pharmaceutical quality

control, metabolism studies, and impurity profiling.[1] This document outlines a robust synthetic

strategy, leveraging a modified route based on the established synthesis of dimethindene,

followed by a controlled N-demethylation. Detailed, step-by-step protocols for the synthesis and

purification are provided, along with a thorough analytical characterization workflow to confirm

the identity, purity, and integrity of the final reference standard.

Introduction: The Significance of a Reference
Standard
Dimethindene is a selective H1 histamine antagonist widely used for the symptomatic relief of

allergic reactions.[3][4][5] As with any active pharmaceutical ingredient (API), a thorough

understanding of its metabolic fate and potential impurities is a regulatory requirement to

ensure safety and efficacy.[1] N-Demethyl dimethindene is a known metabolite of dimethindene
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and a potential process-related impurity.[2][6] Therefore, a highly purified and well-

characterized reference standard of rac-N-Demethyl dimethindene is essential for:

Quantitative analysis: Accurately quantifying the levels of this impurity in drug substance and

formulated products.

Pharmacokinetic studies: Investigating the metabolic profile of dimethindene in vivo.[6]

Toxicological evaluation: Assessing the potential biological activity and toxicity of the

metabolite.

Analytical method validation: Serving as a benchmark for the development and validation of

analytical methods, such as HPLC, for routine quality control.[1]

This application note is designed to guide researchers, analytical scientists, and drug

development professionals through a reliable process for obtaining high-purity rac-N-Demethyl
dimethindene.

Retrosynthetic Analysis and Strategy
The synthesis of the target molecule, rac-N-Demethyl dimethindene, can be approached via

two primary strategies:

Direct Synthesis: Modifying the existing dimethindene synthesis to incorporate a

monomethylaminoethyl side chain from the outset.

Post-Synthesis Demethylation: Synthesizing dimethindene and subsequently removing one

of the N-methyl groups.

While direct synthesis is an elegant approach, it may require the synthesis of a less common

starting material, N-methyl-2-chloroethylamine, which can be unstable. The post-synthesis

demethylation of the readily accessible dimethindene offers a more practical and adaptable

route for laboratory-scale preparation. This application note will focus on the latter strategy,

which involves the synthesis of dimethindene followed by a controlled N-demethylation.

The overall synthetic workflow is depicted in the following diagram:
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Part 1: Synthesis of rac-Dimethindene Part 2: N-Demethylation Part 3: Purification & Analysis

Diethyl Malonate Alkylation with
Benzyl Chloride Diethyl Benzylmalonate Alkylation with

2-chloro-N,N-dimethylethanamine Tertiary Amine Intermediate Saponification Amino Diacid Cyclization
(Polyphosphoric Acid) Indanone Intermediate Addition of

2-ethylpyridine rac-Dimethindene N-Demethylation
(e.g., with ACE-Cl) rac-N-Demethyl dimethindene Column Chromatography NMR, MS, HPLC Certified Reference Standard

Figure 1: Overall workflow for the synthesis and certification of rac-N-Demethyl dimethindene reference standard.

Click to download full resolution via product page

Caption: Figure 1: Overall workflow for the synthesis of rac-N-Demethyl dimethindene.

Experimental Protocols
Part 1: Synthesis of rac-Dimethindene
The synthesis of rac-dimethindene is adapted from the established industrial process.[7][8] This

multi-step synthesis involves the formation of an indanone intermediate followed by the

addition of a 2-ethylpyridine moiety.

Materials and Reagents:
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Reagent Supplier Grade

Diethyl malonate Sigma-Aldrich ReagentPlus®

Sodium ethoxide Acros Organics 97%

Benzyl chloride Alfa Aesar 99%

Sodium hydride (60% in

mineral oil)
Sigma-Aldrich

2-chloro-N,N-

dimethylethanamine
TCI >98%

Toluene Fisher Sci. Anhydrous

Sodium hydroxide VWR ACS Grade

Ethanol Decon Labs 200 Proof

Polyphosphoric acid (PPA) Sigma-Aldrich

2-Ethylpyridine Acros Organics 98%

n-Butyllithium (2.5 M in

hexanes)
Sigma-Aldrich

Diethyl ether Fisher Sci. Anhydrous

Protocol:

Synthesis of Diethyl Benzylmalonate: In a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. To this

solution, add diethyl malonate dropwise at room temperature. After the addition is complete,

add benzyl chloride and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

After completion, cool the reaction mixture, filter off the sodium chloride precipitate, and

remove the ethanol under reduced pressure. The resulting crude diethyl benzylmalonate can

be used in the next step without further purification.

Synthesis of Diethyl 2-benzyl-2-(2-(dimethylamino)ethyl)malonate: To a suspension of

sodium hydride in anhydrous toluene, add the crude diethyl benzylmalonate dropwise at 0

°C. Allow the mixture to warm to room temperature and stir for 1 hour. Then, add 2-chloro-
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N,N-dimethylethanamine and heat the reaction mixture to reflux for 8-12 hours.[8] After

cooling, quench the reaction carefully with water. Separate the organic layer, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain

the crude tertiary amine intermediate.

Saponification to 2-benzyl-2-(2-(dimethylamino)ethyl)malonic acid: Dissolve the crude

tertiary amine intermediate in a mixture of ethanol and an aqueous solution of sodium

hydroxide. Heat the mixture to reflux for 6-8 hours.[7] After cooling, acidify the reaction

mixture with concentrated HCl to a pH of approximately 2-3. The resulting precipitate of the

amino diacid can be collected by filtration, washed with cold water, and dried.

Cyclization to 2-(2-(dimethylamino)ethyl)indan-1-one: Add the dried amino diacid portion-

wise to preheated polyphosphoric acid at 100-120 °C with vigorous stirring.[8] The reaction is

typically complete within 30-60 minutes. Pour the hot reaction mixture onto crushed ice and

basify with a concentrated sodium hydroxide solution. Extract the product with diethyl ether,

wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the indanone intermediate.

Synthesis of rac-Dimethindene: In a flame-dried, three-necked flask under an inert

atmosphere (argon or nitrogen), dissolve 2-ethylpyridine in anhydrous diethyl ether and cool

to -78 °C. Add n-butyllithium dropwise and stir the resulting deep red solution for 30 minutes.

Then, add a solution of the indanone intermediate in anhydrous diethyl ether dropwise. Stir

the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir

overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride.

Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the

organic extracts. Dry over anhydrous sodium sulfate and concentrate under reduced

pressure to obtain crude rac-dimethindene.

Part 2: N-Demethylation of rac-Dimethindene
Several reagents can be employed for the N-demethylation of tertiary amines.[9][10] A common

and effective method is the von Braun reaction or its modern variations using chloroformates.

[9] This protocol utilizes 1-chloroethyl chloroformate (ACE-Cl).

Materials and Reagents:
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Reagent Supplier Grade

rac-Dimethindene (from Part 1)

1-Chloroethyl chloroformate

(ACE-Cl)
Sigma-Aldrich 97%

Dichloroethane (DCE) Fisher Sci. Anhydrous

Methanol VWR ACS Grade

Protocol:

Carbamate Formation: In a round-bottom flask under an inert atmosphere, dissolve the

crude rac-dimethindene in anhydrous dichloroethane. Cool the solution to 0 °C and add 1-

chloroethyl chloroformate dropwise. Allow the reaction mixture to warm to room temperature

and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

Hydrolysis of the Carbamate: After the reaction is complete, cool the mixture and remove the

solvent under reduced pressure. To the resulting crude carbamate, add methanol and heat to

reflux for 2-4 hours to effect hydrolysis.

Work-up and Isolation: After cooling, remove the methanol under reduced pressure. Dissolve

the residue in water and wash with diethyl ether to remove any non-polar impurities. Basify

the aqueous layer with a sodium hydroxide solution and extract the product, rac-N-
Demethyl dimethindene, with dichloromethane. Combine the organic extracts, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude

product.

Part 3: Purification and Characterization
Purification of the crude rac-N-Demethyl dimethindene is critical to achieving the high purity

required for a reference standard. Column chromatography is the preferred method for this

purpose.

Purification Protocol:

Stationary Phase: Silica gel (230-400 mesh)
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Mobile Phase: A gradient of dichloromethane and methanol, with a small percentage of

triethylamine (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel. A typical starting

gradient could be 98:2:0.5 (DCM:MeOH:TEA), gradually increasing the methanol

concentration.

Procedure: Slurry pack the silica gel in the initial mobile phase. Dissolve the crude product in

a minimal amount of the mobile phase and load it onto the column. Elute the column with the

mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions

containing the pure product and evaporate the solvent under reduced pressure to yield the

purified rac-N-Demethyl dimethindene.

Analytical Characterization:

The identity and purity of the final product must be rigorously confirmed using a combination of

spectroscopic and chromatographic techniques.
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Analytical Technique
Expected Results for rac-N-Demethyl
dimethindene

¹H NMR (e.g., 400 MHz, CDCl₃)

Characteristic signals for the aromatic protons of

the indene and pyridine rings, the aliphatic

protons of the ethyl and ethylamine side chains,

and a singlet for the single N-methyl group. The

integration of the signals should be consistent

with the proposed structure.

¹³C NMR (e.g., 100 MHz, CDCl₃)

The number of signals should correspond to the

number of unique carbon atoms in the molecule.

Characteristic chemical shifts for the aromatic,

aliphatic, and N-methyl carbons should be

observed.

Mass Spectrometry (MS)

The molecular ion peak (M+H)⁺ corresponding

to the exact mass of N-Demethyl dimethindene

(C₁₉H₂₂N₂) should be observed. High-resolution

mass spectrometry (HRMS) should be used to

confirm the elemental composition.

High-Performance Liquid Chromatography

(HPLC)

A single major peak should be observed, with a

purity of ≥98% (or as required by the specific

application). The method should be validated for

linearity, accuracy, precision, and specificity.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

Characteristic absorption bands for N-H

stretching (secondary amine), C-H stretching

(aromatic and aliphatic), and C=C and C=N

stretching of the aromatic rings.

Conclusion
This application note provides a detailed and practical guide for the synthesis, purification, and

characterization of rac-N-Demethyl dimethindene reference standard. By following the

outlined protocols, researchers and analytical scientists can reliably produce a high-purity

standard essential for the accurate quality control and metabolic investigation of dimethindene.

The robust analytical workflow ensures the identity and purity of the final compound,
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establishing it as a trustworthy reference material for pharmaceutical development and

research.

References
Quivelli, A., Rossi, F., Perna, F. M., & Capriati, V. (2022). Green Solvents for Eco-Friendly

Synthesis of Dimethindene: A Forward-Looking Approach. Molecules, 27(22), 7594. [Link]

ResearchGate. (n.d.). Quantitative metrics for the process of synthesis of dimethindene (6)

in VOCs or in CPME or in 2-MeTHF. Retrieved from [Link]

Veeprho. (n.d.). Dimetindene Impurities and Related Compound. Retrieved from [Link]

Wysomirska, E., Czerwińska, K., Kublin, E., & Mazurek, A. P. (2012). IDENTIFICATION AND
DETERMINATION OF KETOTIFEN HYDROGEN FUMARATE, AZELASTINE
HYDROCHLORIDE, DIMETINDENE MALEATE AND PROMETHAZINE HYDROCHLORIDE
BY DENSITOMETRIC METHOD. Acta Poloniae Pharmaceutica, 69(5), 859-865.

Wikipedia. (n.d.). Dimetindene. Retrieved from [Link]

Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

Sravya, G., Zyryanov, G. V., Ramaseshaiah, K., Reddy, G. M. K., Reddy, C. S., & Reddy, N.
B. (2019). A Concise and Efficient Synthesis of an Impurity, N-Desmethyl Alcaftadine from
Alcaftadine: An H1 Antagonist. Asian Journal of Chemistry, 31(11), 2631-2634.

PubChem. (n.d.). (+-)-Dimethindene. Retrieved from [Link]

PubChem. (n.d.). Dimethindene Maleate. Retrieved from [Link]

Pharmaffiliates. (n.d.). Dimethindene-impurities. Retrieved from [Link]

Gfeller, H., & Tamm, C. (1977). Metabolism of dimetindene in rats. Arzneimittel-Forschung,
27(6), 1151-1156.
Melchiorre, C., Gualtieri, F., Giannella, M., Pigini, M., Cingolani, M. L., & Rossini, L. (1978).
Structure-activity relationships of dimethindene derivatives as new M2-selective muscarinic
receptor antagonists. Journal of Medicinal Chemistry, 21(11), 1126-1132.

WikiGenes. (n.d.). Fenistil - N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl). Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.mdpi.com/1420-3049/27/22/7594
https://www.researchgate.net/figure/Quantitative-metrics-for-the-process-of-synthesis-of-dimethindene-6-in-VOCs-or-in-CPME-or_tbl2_365111329
https://veeprho.com/dimetindene-impurities-and-related-compound/
https://en.wikipedia.org/wiki/Dimetindene
https://en.wikipedia.org/wiki/Demethylation
https://pubchem.ncbi.nlm.nih.gov/compound/21855
https://pubchem.ncbi.nlm.nih.gov/compound/5282414
https://www.pharmaffiliates.com/en/dimethindene-impurities
https://wikigenes.org/e/chem/e/Fenistil.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b119932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Towart, R., Sautel, M., Moret, E., Costa, E., Theraulaz, M., & Weitsch, A. F. (1991).
Investigation of the Antihistaminic Action of Dimethindene Maleate (Fenistil) and Its Optical
Isomers. Agents and Actions Supplements, 33, 403-408.
Schunack, W., & Buschauer, A. (1987). Structure-activity relationships of dimethindene
derivatives as new M2-selective muscarinic receptor antagonists. Naunyn-Schmiedeberg's
Archives of Pharmacology, 335(Suppl.), R80.
Büki, A., & Dombrádi, V. (1987). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-
2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member
of a new substance class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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